Home > Products > Screening Compounds P38032 > Dimethyldioctadecylammonium Iodide
Dimethyldioctadecylammonium Iodide - 7206-39-5

Dimethyldioctadecylammonium Iodide

Catalog Number: EVT-350997
CAS Number: 7206-39-5
Molecular Formula: C38H80IN
Molecular Weight: 678 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Didodecyldimethylammonium bromide

Compound Description: Didodecyldimethylammonium bromide is a double-chained cationic surfactant. It can form semi-permanent coatings inside fused-silica capillaries, which are useful for protein separation by capillary zone electrophoresis. []

Dimethylditetradecylammonium bromide (2C14DAB)

Compound Description: Dimethylditetradecylammonium bromide (2C14DAB) is another double-chained cationic surfactant that can form semi-permanent coatings within fused-silica capillaries for protein separation via capillary zone electrophoresis. It exhibits higher separation efficiencies compared to surfactants with longer alkyl chains, like Dimethyldioctadecylammonium Iodide. []

Dihexadecyldimethylammonium bromide

Compound Description: Dihexadecyldimethylammonium bromide is a double-chained cationic surfactant similar in structure to Dimethyldioctadecylammonium Iodide, differing in the length of the alkyl chains. It forms semi-permanent coatings inside fused-silica capillaries, influencing the efficiency of protein separations by capillary zone electrophoresis. []

Tridodecylmethylammonium iodide (3C12MAI)

Compound Description: Tridodecylmethylammonium iodide (3C12MAI) is a triple-chained cationic surfactant that forms stable bilayer coatings on capillary surfaces for capillary electrophoresis. These coatings are similar to cell membranes formed by phospholipids and can be used to prevent analyte adsorption. The stability of these bilayers is affected by cyclodextrins, with HP-βCD having the least destabilizing effect on 2C18DAB coatings. []

Overview

Dimethyldioctadecylammonium Iodide is a quaternary ammonium compound with the molecular formula C38H80IN\text{C}_{38}\text{H}_{80}\text{IN} and a molecular weight of approximately 677.97g mol677.97\,\text{g mol}. This compound is characterized by its long hydrocarbon chains, specifically two octadecyl groups, which contribute to its surfactant properties. It is primarily used in various scientific and industrial applications due to its ability to interact with biological membranes and facilitate chemical reactions across different phases.

Source and Classification

Dimethyldioctadecylammonium Iodide is classified as a quaternary ammonium compound, which are known for their cationic properties. These compounds are widely utilized in pharmaceuticals, biochemistry, and materials science. The primary source of this compound is through synthetic routes involving the reaction of dimethyldioctadecylamine with methyl iodide in organic solvents like chloroform or dichloromethane under reflux conditions .

Synthesis Analysis

Methods

The synthesis of Dimethyldioctadecylammonium Iodide typically involves the following steps:

  1. Reactants: The primary reactants are dimethyldioctadecylamine and methyl iodide.
  2. Solvent: An organic solvent such as chloroform or dichloromethane is used.
  3. Reaction Conditions: The reaction is carried out under reflux conditions to promote the interaction between the reactants.

Technical Details

The reaction proceeds via a nucleophilic substitution mechanism where the iodide ion acts as a leaving group. This method can be optimized for yield and purity through techniques such as recrystallization or chromatography .

Molecular Structure Analysis

Structure

Dimethyldioctadecylammonium Iodide features a central nitrogen atom bonded to two methyl groups and two long-chain octadecyl groups. The structural representation can be summarized as follows:

  • InChI: InChI=1S/C38H80N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1

Data

The compound exhibits a melting point of approximately 154C154^\circ C, indicating its solid-state at room temperature . Its high molecular weight and long hydrophobic chains contribute to its surfactant properties.

Chemical Reactions Analysis

Types of Reactions

Dimethyldioctadecylammonium Iodide primarily undergoes substitution reactions due to the presence of the iodide ion. It also plays a role in phase transfer catalysis, facilitating reactions between reactants in different phases.

Technical Details

Common reagents involved in reactions with this compound include alkyl halides, silver nitrate, and sodium hydroxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Major products formed can vary depending on the specific reactants used; for example, reactions with alkyl halides yield additional quaternary ammonium salts .

Mechanism of Action

Dimethyldioctadecylammonium Iodide exerts its effects primarily through interactions with cell membranes. As a cationic compound, it associates with negatively charged membrane components, enhancing the uptake of substances such as antigens in vaccine formulations. This interaction alters membrane fluidity and integrity, leading to increased permeability and potential cell lysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Melting Point: Approximately 154C154^\circ C

Chemical Properties

Dimethyldioctadecylammonium Iodide exhibits surfactant properties due to its amphiphilic nature, allowing it to stabilize emulsions and facilitate phase transfer processes. Its solubility characteristics make it useful in various formulations across different scientific fields .

Applications

Dimethyldioctadecylammonium Iodide has diverse applications in several fields:

  1. Chemistry: Utilized as a phase transfer catalyst in organic synthesis.
  2. Biology: Employed in the preparation of liposomes for drug delivery systems and vaccine adjuvants.
  3. Medicine: Investigated for potential use in antimicrobial formulations.
  4. Industry: Used in the production of surfactants and emulsifiers.

The versatility of Dimethyldioctadecylammonium Iodide underscores its significance in both research and practical applications across various disciplines .

Immunological Applications in Adjuvant Design

Mechanisms of Cationic Liposome-Mediated Immune Activation

Dimethyldioctadecylammonium (DDA) iodide forms stable cationic liposomes that enhance vaccine immunogenicity through multifaceted physical and immunological mechanisms. The molecule's amphiphilic structure features a quaternary ammonium head group and twin C18 alkyl chains, enabling spontaneous self-assembly into bilayer vesicles in aqueous environments. These liposomes exhibit a positive surface charge (zeta potential +28 to +45 mV) that facilitates electrostatic interactions with negatively charged cell membranes and antigens [4] [8]. Unlike traditional adjuvants like aluminium hydroxide, DDA liposomes promote both humoral and cellular immunity by creating antigen depots at injection sites while facilitating efficient antigen trafficking to lymphoid tissues [1] [8].

DDA's immune activation initiates with pathogen-associated molecular pattern (PAMP)-independent pathways, where its cationic nature directly stimulates membrane rearrangements in antigen-presenting cells. This triggers downstream signaling cascades involving SYK and CARD9 pathways, leading to NLRP3 inflammasome activation and pro-IL-1β secretion. The liposomes further enhance early innate immune recruitment by inducing local chemokine (CCL2, CCL3, CCL4) production within 4-6 hours post-administration [2] [4]. Unlike Freund's adjuvants, DDA achieves potent immunostimulation without significant local reactogenicity, making it suitable for clinical vaccine formulations [3].

Table 1: Physicochemical Properties of DDA Liposomes

ParameterValue RangeMeasurement MethodImmunological Significance
Hydrodynamic diameter120-180 nmDynamic light scatteringOptimal lymph node drainage
Zeta potential+28 to +45 mVElectrophoretic mobilityElectrostatic antigen binding (>90% OVA)
Phase transition temp42-46°CDifferential scanning calorimetryMembrane fluidity regulation
Antigen binding efficiency>90%MicroBCA/SDS-PAGEPrevents antigen degradation

Role in Antigen-Presenting Cell (APC) Membrane Targeting and Antigen Uptake

DDA liposomes function as precision delivery vehicles by electrostatically targeting antigens to APC membranes. Studies with ovalbumin (OVA) demonstrate >90% antigen adsorption when mixed at 1:1 weight ratios with DDA, forming complexes that maintain structural integrity for >72 hours in physiological buffers [4] [7]. This adsorption is crucial for enhanced phagocytosis, as confocal microscopy reveals DDA-OVA complexes undergo actin-dependent endocytosis within 15 minutes of exposure to dendritic cells, compared to <20% uptake of free antigen [4] [8].

The targeting specificity of DDA was quantified using flow cytometry, showing 25-fold greater uptake in CD11c+ dendritic cells compared to T-cells in mixed splenocyte cultures. This selectivity originates from the preferential interaction between cationic liposomes and the anionic phospholipids abundant in APC membranes. In vivo tracking of fluorescently labeled DDA-antigen complexes reveals rapid redistribution to draining lymph nodes, with >60% of CD11c+ cells containing internalized antigen within 24 hours post-injection [4]. This targeted delivery mechanism significantly enhances antigen bioavailability and reduces the dose required to initiate adaptive immune responses.

Enhancement of MHC Class II-Restricted Antigen Presentation Efficiency

DDA liposomes dramatically improve the efficiency of MHC class II-restricted antigen presentation, a critical step in CD4+ T-cell activation. In vitro studies using OVA-specific DO11.10 transgenic T-cells demonstrated that DDA-complexed antigen required 100-fold lower concentrations to stimulate equivalent T-cell proliferation compared to soluble antigen [4] [7]. This enhancement correlates with prolonged endosomal retention of antigens, allowing more efficient processing by cathepsin proteases and loading onto MHC II molecules.

Immunization studies with Neisseria meningitidis outer membrane vesicles (OMV) revealed DDA's ability to enhance antibody avidity maturation. When administered via heterologous prime-boost regimens (intranasal prime/subcutaneous boost), DDA-adjuvanted OMV induced bactericidal antibody titers reaching 1:32 dilution efficacy – an 8-fold increase over non-adjuvanted OMV [1] [2]. Immunoblot analyses further demonstrated that DDA-adjuvanted formulations promoted recognition of additional immunodominant proteins (PorA, OpcA, RmpM) compared to control groups, indicating broader epitope coverage [2] [5]. The adjuvant also enhanced antibody isotype diversity, significantly elevating IgG1, IgG2a, IgG2b, and IgG3 subtypes compared to aluminium hydroxide-based formulations [5].

Table 2: Immune Response Enhancement by DDA in Meningococcal OMV Vaccination

ParameterOMV AloneOMV + DDAFold ChangeEvaluation Method
Bactericidal titer1:41:328xSerum bactericidal assay
IgG antibody avidityLowHigh3.5x*Ammonium thiocyanate ELISA
Recognized OMV proteins5-712-152xImmunoblot
IFN-γ secreting cells45/10⁶ splenocytes220/10⁶ splenocytes4.9xELISpot
Avidity index calculated as molarity of chaotrope reducing 50% antibody binding

Modulation of Dendritic Cell Maturation and Costimulatory Molecule Expression

DDA liposomes induce controlled maturation of dendritic cells without excessive inflammation. Unlike TLR agonists that cause rapid DC activation, DDA promotes progressive upregulation of costimulatory molecules over 24-48 hours. Flow cytometry analyses reveal 2.5-fold increases in CD80, CD86, and CD40 expression on bone marrow-derived dendritic cells (BMDCs) following DDA exposure, reaching peak expression at 48 hours [4]. This maturation pattern creates an optimal window for antigen processing before full T-cell activation.

The adjuvant significantly skews T-cell polarization toward Th1/Th17 phenotypes through cytokine microenvironment modulation. DDA-adjuvanted OMV vaccines induce 3-fold higher IL-17 production compared to saponin-formulated counterparts, while aluminium hydroxide preferentially stimulates IL-4 secretion [2] [5]. This Th17 bias correlates with enhanced mucosal immunity when administered via intranasal routes. Furthermore, DDA promotes cross-presentation capability in dendritic cells, evidenced by 8-fold increased activation of CD8+ T-cells when complexed with class I-restricted antigens [4] [8]. The liposomes achieve this through endosomal escape facilitation, allowing antigen translocation to the cytosol for proteasomal processing and MHC I loading.

Table 3: DDA-Induced Dendritic Cell Activation Markers

Maturation MarkerImmature DCsDDA-Treated DCsBiological Significance
CD80 (B7-1)15-25%60-75%Enhanced T-cell co-stimulation
CD86 (B7-2)20-30%65-80%Early T-cell activation signal
MHC Class IIMediumHighAntigen presentation capacity
CCR7LowHighLymph node homing capability
IL-12p70<50 pg/mL350-600 pg/mLTh1 polarization

Properties

CAS Number

7206-39-5

Product Name

Dimethyldioctadecylammonium Iodide

IUPAC Name

dimethyl(dioctadecyl)azanium;iodide

Molecular Formula

C38H80IN

Molecular Weight

678 g/mol

InChI

InChI=1S/C38H80N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1

InChI Key

MSSPASWTWTZPQU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.